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molecular formula C8H9BrO3 B8370969 5-Bromomethyl-2-furancarboxylic acid ethyl ester

5-Bromomethyl-2-furancarboxylic acid ethyl ester

Cat. No. B8370969
M. Wt: 233.06 g/mol
InChI Key: YDRFUQMSLPYQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1ccc(CN2CCC(c3cn(Cc4ccc(F)cc4)c4ccccc34)CC2)o1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:16]([O:17][C:18]([c:19]1[o:20][c:21]([CH2:22][Br:27])[cH:23][cH:24]1)=[O:25])[CH3:26].[F:28][c:29]1[cH:30][cH:31][c:32]([CH2:33][n:34]2[c:35]3[c:36]([cH:37][cH:38][cH:39][cH:40]3)[c:41]([CH:42]3[CH2:43][CH2:44][N:45]([CH2:46][c:47]4[o:48][c:49]([C:50]([OH:51])=[O:52])[cH:53][cH:54]4)[CH2:55][CH2:56]3)[cH:57]2)[cH:58][cH:59]1.[NH:1]1[CH2:2][CH2:3][CH:4]([c:5]2[c:6]3[c:7]([cH:8][cH:9][cH:10][cH:11]3)[nH:12][cH:13]2)[CH2:14][CH2:15]1>>[Br:27][CH2:33][c:32]1[cH:31][cH:30][c:29]([F:28])[cH:59][cH:58]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)c1ccc(CBr)o1
Name
O=C(O)c1ccc(CN2CCC(c3cn(Cc4ccc(F)cc4)c4ccccc34)CC2)o1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1ccc(CN2CCC(c3cn(Cc4ccc(F)cc4)c4ccccc34)CC2)o1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccc2c(C3CCNCC3)c[nH]c2c1

Outcomes

Product
Name
Type
product
Smiles
Fc1ccc(CBr)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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